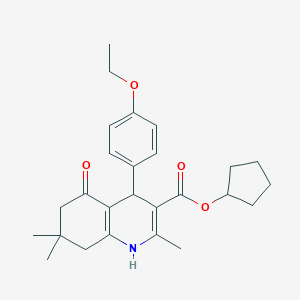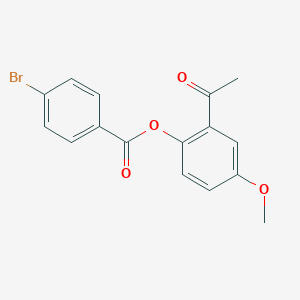
2-acetyl-4-methoxyphenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-4-methoxyphenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom on the benzoic acid moiety and an acetyl group on the methoxy-phenyl ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-methoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-acetyl-4-methoxy-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-acetyl-4-methoxyphenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-4-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form carboxylic acids and alcohols .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-benzoic acid methyl ester
- 4-Bromo-benzoic acid ethyl ester
- 4-Bromo-benzoic acid phenyl ester
Uniqueness
2-acetyl-4-methoxyphenyl 4-bromobenzoate is unique due to the presence of both an acetyl group and a methoxy group on the phenyl ester moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H13BrO4 |
|---|---|
Molecular Weight |
349.17g/mol |
IUPAC Name |
(2-acetyl-4-methoxyphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C16H13BrO4/c1-10(18)14-9-13(20-2)7-8-15(14)21-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3 |
InChI Key |
QIUPVIWZIPCPRL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3,6-diiodo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B416449.png)
![methyl 4-[(2-(4-methyl-1-piperazinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B416450.png)
![4-{[3-(Benzoylamino)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B416452.png)
![5-(4-methylbenzylidene)-2-{4-[5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B416454.png)
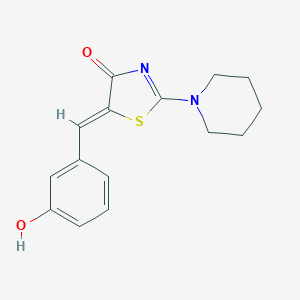
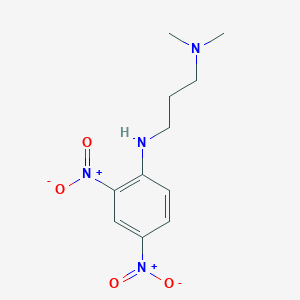
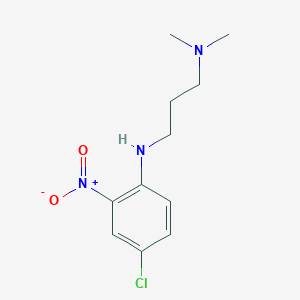
![1-(3,4-DIMETHYLPHENYL)-4-({[4-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B416460.png)
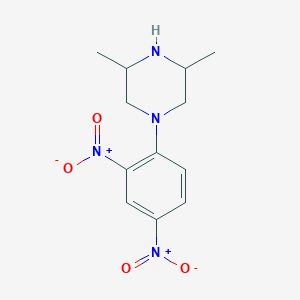

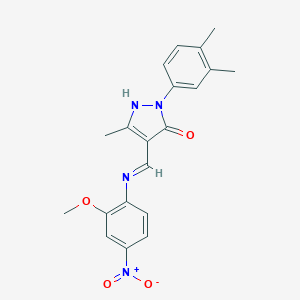
![8-{[3-(Dimethylamino)propyl]amino}-5-nitroquinoline](/img/structure/B416465.png)
